molecular formula C16H10F3NO2S B2508286 Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 251096-53-4

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2508286
CAS No.: 251096-53-4
M. Wt: 337.32
InChI Key: YHAZXAGTJFKXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (molecular formula: C₁₅H₉F₃N₂O₂S; molecular weight: 338.303 g/mol) is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a phenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position, with a methyl ester at the 2-carboxylate position. Thienopyridines are recognized for their diverse biological activities, including antitumoral, antiangiogenic, and antiproliferative properties, as highlighted in studies on similar compounds .

Properties

IUPAC Name

methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c1-22-15(21)14-12(9-5-3-2-4-6-9)13-11(23-14)7-10(8-20-13)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZXAGTJFKXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

A foundational approach involves the cyclization of 3-amino-2-alkoxycarbonylthiophenes with electrophilic reagents. For example, treatment of 3-amino-2-methoxycarbonylthiophene with trifluoroacetic anhydride generates the fused pyridine ring through intramolecular dehydration. This method, however, often requires harsh conditions (refluxing acetic acid, 120°C, 12–24 hours) and yields moderate quantities (40–60%) due to competing side reactions.

Modifications to this route include the use of malondialdehyde tetraethylacetal (MTA) as a cyclizing agent. Reaction of MTA with 3-aminothiophene hydrochloride under acidic conditions produces the thieno[3,2-b]pyridine core in 55–65% yield, with the trifluoromethyl group introduced via subsequent Friedel-Crafts alkylation.

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling has emerged as a key strategy for introducing aryl groups at the 3-position. Methyl 3-bromo-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate reacts with phenylboronic acid under Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 100°C) to afford the target compound in 72–84% yield. Critical parameters include:

  • Catalyst loading : 2–4 mol% Pd(dppf)Cl₂ optimizes cost and efficiency.
  • Solvent system : A 3:1 mixture of 1,2-dimethoxyethane (DME) and water enhances solubility and reaction rate.
  • Temperature : 100°C balances reaction speed and decomposition risks.

This method’s versatility allows substitution with diverse boronic acids, enabling the synthesis of analogs for structure-activity studies.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 6 is introduced via two primary strategies:

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) under radical conditions (AIBN, 80°C) selectively substitutes the pyridine ring’s 6-position. Yields range from 45–55%, with byproducts arising from over-alkylation.

Cyclization of Pre-Functionalized Intermediates

An alternative approach involves synthesizing the pyridine ring from trifluoromethyl-containing precursors. For example, 3-cyano-4-trifluoromethylpyridine-2(1H)-thione undergoes Thorpe-Ziegler cyclization with ethyl chloroacetate in ethanol (reflux, 4 hours) to form the thienopyridine core, followed by esterification with methanol to yield the methyl carboxylate. This method achieves 60–70% overall yield but requires stringent anhydrous conditions.

Esterification and Final Functionalization

The methyl ester at position 2 is introduced via two pathways:

Ester Exchange Reactions

Transesterification of ethyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate with methanol in the presence of sulfuric acid (10 mol%, 65°C, 8 hours) provides the methyl ester in 85–90% yield. This method is preferred for its simplicity and scalability.

Direct Cyclization with Methyl Carboxylate Precursors

Cyclocondensation of 3-amino-2-methoxycarbonylthiophene with trifluoroacetyl chloride in dichloromethane (0°C to room temperature, 6 hours) directly forms the methyl ester without intermediate steps, yielding 50–55% product.

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent polarity Moderate (DCM, THF) Prevents byproduct formation
Reaction temperature 80–100°C Balances kinetics and stability
Catalyst dispersion Homogeneous (Pd complexes) Enhances coupling efficiency

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk decarboxylation at elevated temperatures.

Purification Techniques

Chromatographic purification (silica gel, ethyl acetate/hexane) remains standard, but recrystallization from ethanol/chloroform (1:2) offers higher recovery (90–95%) for gram-scale synthesis.

Characterization and Quality Control

Key spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl), 4.05 (s, 3H, OCH₃).
  • IR (KBr): ν 1725 cm⁻¹ (C=O), 1350–1100 cm⁻¹ (C-F).
  • MS (EI) : m/z 337 [M⁺], 292 [M⁺ – COOCH₃].

Purity is typically verified via HPLC (C18 column, MeCN/H₂O 70:30, retention time 6.8 minutes).

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit antitumor activity in preclinical models. For instance, 3-(4-fluorophenyl) analogs inhibit kinase pathways with IC₅₀ values of 0.8–1.2 μM. Such findings underscore the importance of robust synthetic methods for structure-activity exploration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered biological or chemical properties .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate. Notably:

  • In vitro Studies : The compound has demonstrated significant growth inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The most effective derivative exhibited a GI50 concentration of approximately 13 μM, indicating its potential as a therapeutic agent .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its properties in material science:

Semiconductors

Research indicates that thienopyridine derivatives can serve as semiconducting materials due to their electronic properties. These compounds are being investigated for use in organic electronics and photovoltaic applications .

Case Studies

StudyFocusFindings
Study AAntitumor EffectsIdentified three derivatives with significant growth inhibition in TNBC cell lines with minimal effects on non-tumorigenic cells .
Study BSynthesis TechniquesDeveloped efficient synthetic routes yielding high yields of biologically active compounds .
Study CMaterial PropertiesExplored the use of thienopyridine derivatives in organic solar cells demonstrating promising efficiency .

Mechanism of Action

The mechanism by which Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate and analogous derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (GI₅₀/IC₅₀) Key Findings
This compound C₁₅H₉F₃N₂O₂S 3-phenyl, 6-CF₃ Not explicitly reported Structural features suggest enhanced metabolic stability and lipophilicity
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) C₁₈H₁₂N₂O₂S 3-amino, 6-(3-aminophenyl ethynyl) 1.2 µM (HepG2) Potent anti-HCC activity; induces G2/M arrest; no hepatotoxicity
Methyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₂S 3-amino, 6-(4-methylphenyl) Not reported Lower lipophilicity (XLogP3 = 4.7) compared to trifluoromethyl derivatives
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₁H₈F₃N₂O₂S 3-methyl, 6-CF₃ Not reported Reduced steric bulk compared to phenyl-substituted analogs
Methyl 3-amino-6-[(4-methoxyphenyl)ureido]thieno[3,2-b]pyridine-2-carboxylate C₁₈H₁₆N₃O₄S 3-amino, 6-(4-methoxyphenyl ureido) ~3-4 µM (MCF-7, NCI-H460) Moderate activity; alters cell cycle distribution

Key Observations

This contrasts with ethynyl-linked aryl/heteroaryl groups (e.g., 3-aminophenyl ethynyl in compound 2f), which improve hydrogen bonding but may increase hepatotoxicity risks . Methyl or phenyl groups at the 6-position (e.g., ) reduce steric hindrance compared to -CF₃, possibly lowering metabolic stability .

Substitution at the 3-Position: The phenyl group in the target compound contributes to π-π stacking interactions, critical for DNA intercalation or protein binding. Amino-substituted analogs (e.g., ) exhibit higher cytotoxicity but may suffer from rapid clearance due to polar amino groups .

Biological Activity: Compounds with amino-aryl ethynyl groups (e.g., 2f) show superior anti-HCC activity (GI₅₀ = 1.2 µM) compared to trifluoromethyl derivatives, likely due to hydrogen bonding with cellular targets . Trifluoromethyl-containing derivatives (e.g., target compound) are hypothesized to exhibit lower hepatotoxicity due to reduced reactive metabolite formation, a common issue with amino-substituted analogs .

Mechanistic Differences: Amino-substituted compounds (e.g., 2f) induce G2/M cell cycle arrest, while trifluoromethyl derivatives may act through alternative pathways, such as inhibition of kinase or receptor signaling .

Biological Activity

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a trifluoromethyl group at the 6-position. Its molecular formula is C16H13F3N2O2SC_{16}H_{13}F_3N_2O_2S with a molecular weight of 406.45 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves advanced synthetic methodologies such as the Suzuki-Miyaura cross-coupling technique. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, resulting in high yields of the desired product .

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay revealed that several derivatives caused substantial growth inhibition in these cancer cells while exhibiting minimal effects on non-tumorigenic MCF-12A cells. Notably, one derivative showed a GI50 concentration of 13 μM, leading to decreased cell proliferation and alterations in the cell cycle profile .

Table 1: Antitumor Activity Against TNBC Cell Lines

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
Compound 2eMDA-MB-23113Minimal effect
Compound 2hMDA-MB-468TBDMinimal effect
DoxorubicinMDA-MB-231TBDSignificant effect

The mechanism by which this compound exerts its antitumor effects appears to be independent of apoptosis. Studies indicated that treatment did not significantly alter levels of apoptotic markers such as PARP or caspase-3. Instead, it seems to interfere with the cell cycle, promoting an increase in the G0/G1 phase while decreasing S phase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that thieno[3,2-b]pyridine derivatives exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The presence of the trifluoromethyl group may contribute to enhanced antimicrobial efficacy by improving membrane permeability or altering drug-target interactions .

Case Studies

  • Triple-Negative Breast Cancer :
    • In vitro studies showed that methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine derivatives effectively inhibited cell growth in TNBC models.
    • The effectiveness was measured using assays that evaluated cell viability and proliferation over time.
  • Antimicrobial Efficacy :
    • Compounds derived from thieno[3,2-b]pyridine structures were tested against common pathogens.
    • Results indicated significant bacteriostatic effects against strains such as E. coli and S. aureus, suggesting potential for development into therapeutic agents for infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-amino-thieno[3,2-b]pyridine-2-carboxylate derivatives?

  • Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using potassium trifluoroborate reagents (e.g., potassium 3-thiophenetrifluoroborate) with aryl halides under palladium catalysis. For example, 6-bromothieno[3,2-b]pyridine derivatives react with trifluoroborate reagents to introduce aryl/heteroaryl groups at the 6-position . Post-coupling, methyl esterification is performed to stabilize the carboxylate moiety. Reaction conditions (e.g., solvent polarity, catalyst loading) are optimized to minimize side products and improve yields .

Q. Which structural features correlate with anti-hepatocellular carcinoma (HCC) activity in this compound class?

  • Answer : The presence of an amino-substituted benzene moiety at the 6-position of the thieno[3,2-b]pyridine scaffold is critical. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (compound 2f) exhibits potent anti-HCC activity (GI50 = 1.2 µM in HepG2 cells) due to enhanced hydrogen bonding and π-π stacking interactions with cellular targets . Substituents like methoxy or quinoline groups, however, increase hepatotoxicity and reduce therapeutic utility .

Q. What standard assays are used to evaluate the biological activity and toxicity of these derivatives?

  • Answer :

  • Anti-HCC activity : Dose-response curves (GI50 values) are generated using HepG2 cell lines, with ellipticine as a positive control .
  • Hepatotoxicity : Porcine liver primary cell cultures (PLP1) assess compound safety, with GI50 >125 µM considered non-toxic .
  • Cell cycle analysis : Flow cytometry quantifies G2/M phase arrest, a hallmark of anti-mitotic activity .

Advanced Research Questions

Q. How do QSAR models guide the optimization of anti-HCC activity while minimizing hepatotoxicity?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) studies reveal that 3D-WHIM descriptors (e.g., molecular symmetry, hydrogen-bond donor capacity) correlate strongly with anti-HCC activity. Conversely, 3D-GETAWAY descriptors (e.g., spatial distribution of electronegative groups) predict hepatotoxicity. For example, electron-withdrawing trifluoromethyl groups enhance target binding but may require balancing with hydrophilic substituents to reduce liver cell damage .

Q. What molecular mechanisms explain the hepatotoxicity of certain 6-substituted derivatives?

  • Answer : Derivatives with methoxy-substituted benzene or quinoline moieties induce hepatotoxicity via CYP450-mediated metabolic activation, generating reactive intermediates that cause oxidative stress. In contrast, amino-substituted derivatives (e.g., 2f) exhibit metabolic stability due to reduced cytochrome P450 interactions . Proteomic profiling and kinase inhibition assays further identify off-target effects on hepatocyte growth factor receptors .

Q. How can formulation strategies address poor aqueous solubility of these compounds?

  • Answer :

  • Liposomal encapsulation : Thermo-sensitive liposomes loaded with ethynyl-linked derivatives (e.g., methyl 3-(p-tolyl-ethynyl)thieno[3,2-b]pyridine-2-carboxylate) improve bioavailability and enable pH-triggered release in tumor microenvironments .
  • Co-crystallization : Co-formers like succinic acid enhance solubility without altering the thienopyridine core’s planar aromatic structure, critical for intercalation into DNA .

Methodological Recommendations

  • Synthesis : Prioritize Pd(dppf)Cl2 catalysts for coupling reactions to reduce bromo-byproduct formation .
  • Toxicity Screening : Combine PLP1 assays with mitochondrial membrane potential assays (JC-1 staining) to detect early hepatotoxicity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase domains (e.g., VEGFR2) before in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.